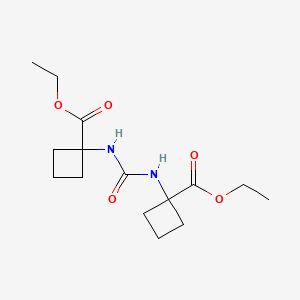

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-[(1-ethoxycarbonylcyclobutyl)carbamoylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-3-21-11(18)14(7-5-8-14)16-13(20)17-15(9-6-10-15)12(19)22-4-2/h3-10H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXNKNVWCJZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)NC(=O)NC2(CCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate (CAS: 2444007-29-6) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological activity, and potential applications based on available literature.

Chemical Structure and Properties

- IUPAC Name : Diethyl 1,1'-(carbonylbis(azanediyl))bis(cyclobutane-1-carboxylate)

- Molecular Formula : C₁₅H₂₄N₂O₅

- Molecular Weight : 312.37 g/mol

- Purity : 96% .

The compound features a unique dicyclobutane structure with azanediyl and carbonyl functionalities, which may influence its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

- Study Findings : In vitro assays demonstrated that derivatives of carbonylbis(hydrazine-1-carbothioamide), which share structural similarities with this compound, exhibited significant α-glucosidase inhibition. The lead compound showed approximately 80 times higher activity than acarbose, a standard antidiabetic drug .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. A series of N-substituted derivatives were tested for their ability to inhibit bacterial growth.

- Results : Compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged significantly, indicating the potential for developing new antimicrobial agents based on this scaffold .

In Silico Studies

In silico approaches have been employed to predict the biological activity and pharmacokinetic properties of this compound:

- Molecular Docking : Docking studies indicated favorable interactions with target proteins associated with α-glucosidase inhibition. The docking score for lead compounds was notably higher than that of established drugs like acarbose .

- ADMET Analysis : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggested that many synthesized derivatives possess suitable characteristics for drug development .

Summary of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| α-Glucosidase Inhibition | Carbonylbis(hydrazine-1-carbothioamide) derivatives | Lead compound showed 80x activity vs. acarbose |

| Antimicrobial Activity | N-substituted carbotioamide derivatives | Effective against Gram-positive bacteria; MIC varied from 62.5 to ≥2000 µg/mL |

Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| Lead 3a | -7.87 | α-Glucosidase |

| Acarbose | -6.59 | α-Glucosidase |

Scientific Research Applications

Organic Synthesis

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations.

Synthesis of Novel Compounds

- Researchers have utilized this compound to synthesize novel heterocyclic compounds that exhibit biological activity. For instance, modifications of the dicyclobutanecarboxylate framework have led to new materials with enhanced properties for drug development.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Anticancer Activity

- Preliminary studies indicate that derivatives of this compound possess anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Antimicrobial Properties

- The compound's derivatives have also been evaluated for antimicrobial activity. Some studies report significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Material Science

In material science, this compound is explored for its use in polymer chemistry.

Polymerization Studies

- The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to degradation and better performance under stress.

Agrochemical Applications

Recent investigations have suggested potential uses of this compound in agrochemicals.

Pesticide Development

- Variants of this compound are being studied for their efficacy as pesticides. Initial results show that certain derivatives can effectively target pests while being less harmful to beneficial insects.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of a synthesized derivative of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further optimization could lead to a promising therapeutic candidate.

Case Study 2: Polymer Applications

Research conducted at a leading university focused on incorporating this compound into biodegradable polymer composites. The study found that adding this compound improved the tensile strength and thermal stability of the resulting materials compared to traditional polymers.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

Stability and Reactivity

Q & A

Q. What analytical techniques are recommended for confirming the molecular structure of Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate and related derivatives?

High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. For example, NMR in DMSO-d can resolve proton environments (e.g., aromatic protons at δ 8.42–8.56 ppm and amide NH signals at δ 12.32 ppm), while high-resolution MS provides accurate molecular weight confirmation . X-ray crystallography via software like OLEX2 can further validate crystal structures .

Q. How can researchers optimize the synthesis yield of this compound under laboratory conditions?

Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance reactivity .

- Purification : Hydrolysis followed by recrystallization from methanol improves purity, as demonstrated for analogous sulfonate derivatives (yields 70–73%) .

- Stoichiometric control : Maintain a 1:1 molar ratio of amine and carbonyl precursors to minimize side products .

Q. What stability considerations are relevant for storing this compound?

Stability studies on structurally similar compounds show that storage at 0–6°C in inert atmospheres prevents degradation. Aqueous and DMSO solutions remain stable for >48 hours, but prolonged exposure to moisture or light should be avoided .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing cyclobutanecarboxylate derivatives?

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent splitting of signals caused by hindered rotation .

- Deuterated solvents : Use DMSO-d or CDCl to eliminate solvent interference .

- 2D NMR : HSQC and HMBC experiments clarify - correlations in complex spectra .

Q. What methodological approaches are used to study the compound’s role in enzyme inhibition or pharmacological activity?

- Fluorescence assays : Monitor binding to targets like protein arginine methyltransferases (PRMTs), as seen with structurally related inhibitors (IC values: 3.0–8.8 µM) .

- Cell proliferation assays : Use WST-1 or MTT to evaluate cytotoxicity in cancer cell lines, ensuring dose-response curves are normalized to controls .

- Molecular docking : Align the compound’s carbonyl and azanediyl groups with active sites of enzymes (e.g., PRMT1) using PDB structures .

Q. How can polymerization-induced stress in derivatives of this compound be experimentally quantified?

- Radical ring-opening polymerization (RROP) : Track stress via strain gauges during curing of vinylcyclopropane derivatives (e.g., ADVCP or TEGDVCP) .

- Shrinkage measurement : Use a bonded-disk method with photoinitiators (e.g., BMDG) to compare pre- and post-polymerization volumes .

Q. What strategies mitigate side reactions during postsynthetic modification of metal-organic frameworks (MOFs) incorporating this compound?

- Linker functionalization : Introduce azanediyl or carbonyl groups as coordination sites for metal nodes (e.g., Zn or Cu) to enhance framework stability .

- Protection/deprotection : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups to prevent unwanted crosslinking .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.